2-(5-Chloro-2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate phenyl precursor. The chloro and methoxy groups could be introduced via electrophilic aromatic substitution reactions . The isoindoline and carboxylic acid functionalities could be introduced through a series of reactions including condensation, cyclization, and oxidation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl and isoindoline groups), a carboxylic acid group, and heteroatoms (oxygen in the methoxy and dioxo groups, and chlorine). These features could influence the compound’s physical and chemical properties, such as its polarity, solubility, and reactivity .Chemical Reactions Analysis
The compound could participate in various chemical reactions. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation. The aromatic rings could participate in electrophilic aromatic substitution reactions, given the right conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic. The compound is likely to be solid at room temperature .Scientific Research Applications
Synthesis and Antioxidant Activity
A study focused on synthesizing novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, including compounds with various substituents like chloro, hydroxyl, isopropyl, and more. These compounds displayed potent antioxidant activities, with some showing higher activity than ascorbic acid. The structure of one of the derivatives, 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide, was confirmed through X-ray diffraction analysis (Tumosienė et al., 2019).
Polymer Synthesis and Properties
Another study involved the synthesis of two dicarboxylic acids, including 2,2'-(((4-hydroxyphenyl) methylene) bis (3-Bromo-4,1- phenylene)) bis (1,3 dioxoisoindoline 5 carboxylic acid). These acids were used to create new poly(ester-imide) polymers. These polymers showed excellent solubility in polar aprotic solutions and high thermal stability, with a weight loss temperature of around 700 to 800°C (Kamel et al., 2019).
Heat-Resistant Polymers
A third research effort synthesized unsaturated polyamide–imides using the diacid chloride of 2-(3-carboxy vinyl)phenyl-1,3-dioxoisoindoline-5-carboxylic acid. These polymers were found to be soluble in highly polar solvents and exhibited high thermal stability. They also underwent crosslinking reactions when heated, which improved their solubility and thermal properties (Maiti & Ray, 1983).
Haptens for Organophosphate Pesticides
In another study, derivatives related to 2-(5-chloro-2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid were synthesized for the production of antibodies to organophosphate pesticides. These hapten-protein conjugates were used as antigens to produce polyclonal sera against various classes of organophosphate pesticides, demonstrating high specificity (ten Hoeve et al., 1997).
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use in biological systems, its activity would depend on its interactions with biological molecules. The presence of the carboxylic acid group could allow for hydrogen bonding with biological targets .
Safety and Hazards
Future Directions
The potential applications of this compound would depend on its properties and reactivity. It could be of interest in fields such as medicinal chemistry, where it could serve as a precursor for the synthesis of new drugs, or materials science, where it could be used in the development of new materials .
Properties
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO5/c1-23-13-5-3-9(17)7-12(13)18-14(19)10-4-2-8(16(21)22)6-11(10)15(18)20/h2-7H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQQHQBIVPEHNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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